3-(Benzyloxy)-5-(chloromethyl)benzaldehyde
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Overview
Description
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group at the 3-position and a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Chloromethyl Group: The chloromethylation of the benzyloxy-substituted benzaldehyde can be carried out using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(Benzyloxy)-5-(carboxymethyl)benzoic acid.
Reduction: 3-(Benzyloxy)-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-(Benzyloxy)-5-(azidomethyl)benzaldehyde.
Scientific Research Applications
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The benzyloxy group can influence the reactivity of the compound by stabilizing intermediates through resonance effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Chloromethyl)benzaldehyde: Lacks the benzyloxy group, which affects its reactivity and stability.
3-(Methoxy)-5-(chloromethyl)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different electronic effects.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which provide a combination of reactivity and stability that is useful in various synthetic applications.
Properties
Molecular Formula |
C15H13ClO2 |
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Molecular Weight |
260.71 g/mol |
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-9-13-6-14(10-17)8-15(7-13)18-11-12-4-2-1-3-5-12/h1-8,10H,9,11H2 |
InChI Key |
URUNLTPFIQBQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)CCl |
Origin of Product |
United States |
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